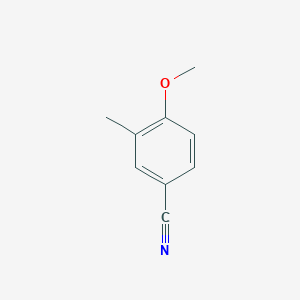

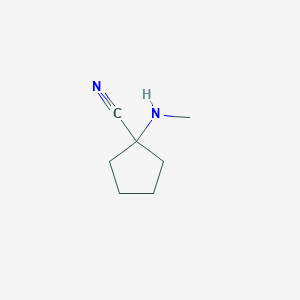

1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-613 and has been studied for its effects on cancer cells, metabolic pathways, and other biological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure Exploration

- The chemical synthesis of cyclic ureas, including compounds similar to 1-cyclopentyl-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, has been extensively studied, revealing a broad range of applications in creating novel chemical structures. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides demonstrates the flexibility of cyclic ureas in forming pseudopeptidic triazines, showcasing their utility in generating new molecular architectures through methods like the Ugi reaction followed by sodium ethoxide treatment (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial and Enzyme Inhibitory Activities

- Research on cyclic ureas has also highlighted their potential in medicinal chemistry, particularly in the development of enzyme inhibitors and antimicrobial agents. For example, studies have synthesized and evaluated the antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showing the capability of urea derivatives to act against various Gram-positive and Gram-negative bacteria (Sharma, Sharma, & Rane, 2004).

Molecular Structure and Nonlinear Optical Applications

- Theoretical studies on the molecular structure, vibrational spectra, and nonlinear optical applications of cyclic ureas further underscore their significance in scientific research. Investigations into compounds like 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione have provided insights into their electronic properties, demonstrating a high potential for nonlinear optical applications due to their significant hyperpolarizability compared to urea (Al-Abdullah et al., 2014).

Application in Synthesizing Nucleoside Analogs

- The synthesis of carbocyclic analogs of uridine and other nucleosides using urea derivatives highlights another avenue of research, focusing on creating bioactive molecules that mimic natural nucleosides. These studies demonstrate the utility of urea compounds in synthesizing analogs that could have potential therapeutic applications, despite the analogs not showing activity in specific biological tests (Shealy & O'dell, 1976).

Vasculature Ablation in Cancer Therapy

- In cancer research, the compound (S)-1-ethyl-3-(2-methoxy-4-(5-methyl-4-((1-(pyridin-3-yl)butyl)amino)pyrimidin-2-yl)phenyl)urea (CYT997) has been identified for its potent antivascular activity, causing extensive ablation of tumor vasculature in vivo. This underscores the potential of specific urea derivatives in contributing to the development of new cancer therapies by targeting tumor blood flow (Burns et al., 2011).

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-11-9-13(21-2)10-14(19)18(11)8-7-16-15(20)17-12-5-3-4-6-12/h9-10,12H,3-8H2,1-2H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOCOUFLVQTXLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCNC(=O)NC2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methyl-2-piperidin-1-ylquinolin-6-yl)amino]-4-oxobutanoic acid](/img/structure/B2465197.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2465200.png)

![1'-(2-(4-Chlorophenoxy)-2-methylpropanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2465201.png)

![Methyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2465204.png)

![1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2465209.png)

![7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B2465210.png)

![methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2465212.png)